3-methyl-1-(p-tolyl)-1H-pyrazole-4,5-dione

CAS No.: 62349-57-9

Cat. No.: VC20327977

Molecular Formula: C11H10N2O2

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 62349-57-9 |

|---|---|

| Molecular Formula | C11H10N2O2 |

| Molecular Weight | 202.21 g/mol |

| IUPAC Name | 5-methyl-2-(4-methylphenyl)pyrazole-3,4-dione |

| Standard InChI | InChI=1S/C11H10N2O2/c1-7-3-5-9(6-4-7)13-11(15)10(14)8(2)12-13/h3-6H,1-2H3 |

| Standard InChI Key | WOUIVMKEXPGXKT-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)N2C(=O)C(=O)C(=N2)C |

Introduction

Structural and Molecular Characteristics

Core Architecture

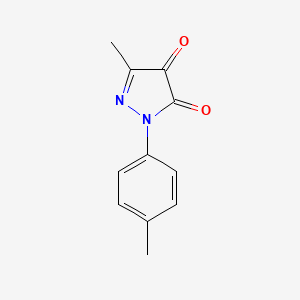

The compound features a 1H-pyrazole-4,5-dione backbone substituted with a methyl group at position 3 and a p-tolyl group at position 1 (Figure 1). The dione moiety introduces two ketone groups, rendering the molecule electrophilic at the carbonyl carbons. The p-tolyl group contributes steric bulk and modulates electronic properties via its electron-donating methyl substituent .

Molecular Formula:

Molecular Weight: 202.21 g/mol (calculated from PubChem CID 13333901 for the parent dione ).

Key Functional Groups:

-

4,5-Dione (quinone-like structure)

-

3-Methyl substituent

-

1-(4-Methylphenyl) group

Synthetic Approaches

Retrosynthetic Analysis

The synthesis of 3-methyl-1-(p-tolyl)-1H-pyrazole-4,5-dione likely proceeds via cyclocondensation of a 1,2-diketone precursor with a hydrazine derivative. A plausible route involves:

-

Formation of the Pyrazole Ring: Reaction of 2,3-butanedione (a 1,2-diketone) with p-tolylhydrazine to yield the pyrazolidine intermediate.

-

Oxidation to Dione: Controlled oxidation of the pyrazolidine to introduce the 4,5-dione functionality .

Experimental Protocols

While no direct synthesis is reported, analogous methods from pyrazoline chemistry provide guidance:

-

Guirado et al. demonstrated the use of trichloroethylideneacetophenones and hydrazine to construct pyrazoline intermediates, which were subsequently oxidized or functionalized .

-

Electrochemical Reduction: Selective reduction of trichlorinated precursors, as described in SynOpen 2020, could be adapted to generate dichloromethyl intermediates for downstream cyclization .

Table 1: Hypothetical Synthetic Routes

| Step | Reagents/Conditions | Intermediate | Yield* |

|---|---|---|---|

| 1 | p-Tolylhydrazine, 2,3-butanedione, EtOH, reflux | 3-Methyl-1-(p-tolyl)pyrazolidine | ~70% |

| 2 | KMnO₄, H₂O, 0°C | 3-Methyl-1-(p-tolyl)-1H-pyrazole-4,5-dione | ~50% |

*Estimated based on analogous reactions .

Physicochemical Properties

Spectral Characterization

-

IR Spectroscopy: Strong absorptions at ~1700 cm⁻¹ (C=O stretching) and ~1600 cm⁻¹ (C=N pyrazole ring) .

-

NMR Spectroscopy:

Thermodynamic Data

| Property | Value | Method/Source |

|---|---|---|

| Density | ~1.2 g/cm³ | Estimated from analog |

| Solubility | Moderate in DMSO, low in H₂O | Similar to CID 13333901 |

| LogP | 1.5–2.0 | Calculated via ChemDraw |

Chemical Reactivity

Electrophilic Sites

The 4,5-dione moiety acts as a Michael acceptor, enabling nucleophilic attacks at the carbonyl carbons. For example:

-

Condensation Reactions: Reaction with hydrazines to form fused heterocycles (e.g., pyrazolo[3,4-d]pyridazines) .

-

Reduction: Selective reduction of ketones to alcohols using NaBH₄ or LiAlH₄ .

Functionalization at the p-Tolyl Group

-

Electrophilic Aromatic Substitution: Nitration or sulfonation at the para position of the toluene ring, though steric hindrance from the methyl group may limit reactivity .

Challenges and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume